REACTION_CXSMILES
|
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])CCC.CCCCCC.[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH2:30][CH2:31][N:32]([CH3:46])[CH:33]([CH3:45])[CH2:34][CH2:35][C:36]2[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:37]=2I)[CH:25]=[CH:26][C:27]=1[O:28][CH3:29].C(Cl)[Cl:48]>C1COCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[ClH:48].[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH2:30][CH2:31][N:32]([CH3:46])[CH:33]([CH3:45])[CH2:34][CH2:35][C:36]2[CH:41]=[C:40]([O:42][CH3:43])[CH:39]=[CH:38][C:37]=2[C:8]#[C:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:25]=[CH:26][C:27]=1[O:28][CH3:29] |f:6.7.8,10.11,^1:61,63,82,101|
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Name
|
|
Quantity
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4.55 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C#C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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21.4 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
41.4 mmol
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Type
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reactant
|
Smiles
|
CCCCCC
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Name
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodo-5-methoxy-N,alphadimethylbenzenepropanamine
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Quantity
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16.33 g
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Type
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reactant
|
Smiles
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COC=1C=C(C=CC1OC)CCN(C(CCC1=C(C=CC(=C1)OC)I)C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(Cl)Cl
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Name
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Quantity
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5.53 g
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Type
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catalyst
|
Smiles
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[Cl-].[Cl-].[Zn+2]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The resulting solution was stirred for 15 minutes under N2
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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then transferred to a flask
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Type
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STIRRING
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Details
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The mixture was stirred 15 minutes at 0°
|
Duration
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15 min
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Type
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STIRRING
|
Details
|
stirred for 24 hours
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
washed with water, 5% HCl, dilute NaOH
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (K2CO3)
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Type
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CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH
|
Type
|
ADDITION
|
Details
|
ethereal hydrogen chloride added
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from 2-propanol/ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=C(C=CC1OC)CCN(C(CCC1=C(C=CC(=C1)OC)C#CC1=CC=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.53 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |